molecular formula C12H11ClN2O2 B2676734 2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide CAS No. 1223888-23-0

2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B2676734
CAS No.: 1223888-23-0
M. Wt: 250.68
InChI Key: CCHMUMWJFDJEAB-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is a chloroacetamide derivative featuring a 1,2-oxazole ring substituted with a 4-methylphenyl group at the 4-position. The compound’s structure integrates a chloroacetamide moiety, which is known for its versatility in agrochemical and pharmaceutical applications.

Properties

IUPAC Name

2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-2-4-9(5-3-8)10-7-14-17-12(10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHMUMWJFDJEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves the reaction of 4-(4-methylphenyl)-1,2-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted amides or thiols.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several derivatives, differing primarily in substituents on the aromatic ring or heterocyclic system. Key analogues include:

Table 1: Structural and Physical Property Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Properties References
2-Chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide C₁₁H₈ClFN₂O₂ 254.64 4-Fluorophenyl on oxazole Higher electronegativity, agrochemical potential
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₅H₁₅ClN₄O₄ 350.76 Oxadiazolidinone ring, chlorophenyl Enhanced hydrogen bonding, pharmaceutical lead
Propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide) C₁₁H₁₄ClNO 211.69 Isopropyl, simple phenyl Herbicide, soil mobility
2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide C₁₉H₁₇ClN₂O₄ 372.80 Dimethoxyphenyl, acryloyl Corrosion inhibition in acidic media
Key Observations:

Oxadiazolidinone-containing derivatives () introduce additional hydrogen-bonding sites, which may enhance biological activity or crystallinity .

The oxazole ring in the target compound contributes to aromaticity and moderate dipole moments, influencing intermolecular interactions .

Functional Group Comparisons :

  • Chloroacetamide herbicides like propachlor () lack heteroaromatic systems, resulting in simpler structures with higher soil mobility but reduced target specificity .

Physicochemical Properties

While experimental data for the target compound are sparse, inferences can be drawn from analogs:

  • Molecular Weight : Estimated at ~250.68 g/mol (C₁₂H₁₁ClN₂O₂), slightly lower than the fluorophenyl analog (254.64 g/mol) due to the methyl group’s lower atomic mass compared to fluorine .
  • Lipophilicity : The 4-methylphenyl group likely enhances lipophilicity compared to polar substituents (e.g., -F or -OCH₃), improving membrane permeability in biological systems.
  • pKa : Analogous compounds (e.g., fluorophenyl derivative: pKa ~10.93) suggest moderate basicity, influenced by the oxazole nitrogen .

Biological Activity

2-Chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is a synthetic compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by data from various studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a chloro group, an oxazole ring, and a methylphenyl moiety. Its molecular formula is C11H10ClN2OC_{11}H_{10}ClN_2O with a molecular weight of approximately 224.66 g/mol.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Bacteria
2-Chloro-N-(4-methylphenyl)acetamide0.0048E. coli
3-(3-hydroxy-4-methoxyphenyl)acrylamide0.0195E. coli
N-[4-(2-methylthiazol)]acetamide0.0098B. mycoides

These findings suggest that modifications in the phenyl ring can enhance antibacterial activity, with certain substitutions leading to lower Minimum Inhibitory Concentration (MIC) values.

Antifungal Activity

In addition to antibacterial effects, the compound's derivatives have also been evaluated for antifungal activity. Studies report that certain analogs exhibit inhibitory effects against fungi such as Candida albicans and Fusarium oxysporum.

Table 2: Antifungal Activity of Related Compounds

Compound NameMIC (mg/mL)Target Fungi
2-Chloro-N-(4-methylphenyl)acetamide0.039C. albicans
N-[4-(2-methylthiazol)]acetamide0.056F. oxysporum

The results indicate a promising antifungal potential for compounds related to this compound.

Anticancer Activity

The anticancer properties of similar acetamides have been investigated in various studies, particularly against lung and brain cancer cell lines (e.g., A549 and C6). The mechanism often involves inducing apoptosis in cancer cells.

Case Study: Anticancer Evaluation
A study assessed the anticancer activity of N-[4-(2-methylthiazol)] derivatives, revealing significant cytotoxic effects on A549 cells with IC50 values indicating effective concentration levels for inducing cell death.

Table 3: Anticancer Activity Against Cell Lines

Compound NameIC50 (µM)Cell Line
N-[4-(2-methylthiazol)]acetamide12A549
N-[4-(5-chloro-1H-benzimidazol)]8C6

The results highlight the potential of these compounds in cancer treatment strategies.

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